1-Chloro-4-phenyl-2-butanone is an organic compound with the molecular formula and a CAS registry number of 20845-80-1. It features a chloro substituent on the first carbon of a four-carbon chain, along with a phenyl group attached to the fourth carbon. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) located at the second carbon in the chain. Its structure can be represented as follows:
textCl |C6H5-C-CH2-CO
This compound is known for its reactivity, particularly in various organic synthesis reactions, and has been studied for its potential biological activities.
There is no current research available on the specific mechanism of action of 1-chloro-4-phenyl-2-butanone. As mentioned earlier, aryl chloroketones have been investigated for potential biological activities, but further research is needed to understand how 1-chloro-4-phenyl-2-butanone interacts with biological systems [].
Due to limited research on this specific compound, data on its safety and hazards is not available. However, as a general rule, chloroketones can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
These reactions highlight its versatility as a synthetic intermediate.
Several methods exist for synthesizing 1-chloro-4-phenyl-2-butanone:
These methods underscore the compound's accessibility for research and industrial applications.
1-Chloro-4-phenyl-2-butanone finds application in various fields:
Its unique structure allows for diverse applications in chemical research and development.
Interaction studies involving 1-chloro-4-phenyl-2-butanone focus primarily on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound behaves under various conditions, providing insights into its potential applications in drug design and synthesis.
Several compounds share structural similarities with 1-chloro-4-phenyl-2-butanone. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Phenylbutan-2-one | Lacks chlorine; commonly used in flavoring agents. | |
1-Bromo-4-phenylbutan-2-one | Bromine instead of chlorine; used in similar reactions. | |
3-Chloro-4-methylbutan-2-one | Methyl group alters reactivity; used in different synthetic pathways. |
These compounds illustrate varying reactivities and applications based on their functional groups and structural differences.